2-Hydroxybutyl bromoacetate

CAS No.: 93858-59-4

Cat. No.: VC16961203

Molecular Formula: C6H11BrO3

Molecular Weight: 211.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93858-59-4 |

|---|---|

| Molecular Formula | C6H11BrO3 |

| Molecular Weight | 211.05 g/mol |

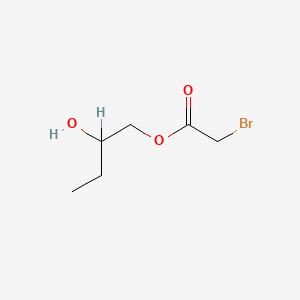

| IUPAC Name | 2-hydroxybutyl 2-bromoacetate |

| Standard InChI | InChI=1S/C6H11BrO3/c1-2-5(8)4-10-6(9)3-7/h5,8H,2-4H2,1H3 |

| Standard InChI Key | DAIKRYIFVNVKRJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(COC(=O)CBr)O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Hydroxybutyl bromoacetate belongs to the class of α-bromoesters, with the molecular formula C<sub>6</sub>H<sub>11</sub>BrO<sub>3</sub> and a molecular weight of 211.05 g/mol. Its IUPAC name is 2-hydroxybutyl 2-bromoacetate, reflecting the esterification of bromoacetic acid with 2-hydroxybutanol. The structure comprises a four-carbon hydroxybutyl chain linked via an ester bond to a bromoacetate group. The hydroxyl group at the C2 position of the butyl chain introduces polarity, while the bromine atom enhances electrophilic reactivity.

Table 1: Comparative Properties of Bromoacetate Esters

Synthesis and Purification Methods

Esterification Reaction

The synthesis of 2-hydroxybutyl bromoacetate typically involves acid-catalyzed esterification between bromoacetic acid and 2-hydroxybutanol. While detailed protocols for this specific ester are scarce, analogous reactions (e.g., benzyl bromoacetate synthesis) employ sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions . The general reaction mechanism proceeds as follows:

Key parameters influencing yield include:

-

Molar ratio: A 1:1 stoichiometry minimizes side reactions.

-

Temperature: Reflux (~100–120 °C) ensures sufficient energy for ester bond formation.

-

Catalyst loading: 1–5 wt% acid catalyst optimizes reaction kinetics without promoting decomposition.

Industrial-Scale Production

Continuous flow reactors are preferred in industrial settings for enhanced heat transfer and reaction control. Post-synthesis, purification involves fractional distillation under reduced pressure to separate the ester from unreacted starting materials and byproducts. Crystallization may further refine the product, though this depends on the ester’s physical state at room temperature.

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data on 2-hydroxybutyl bromoacetate’s thermal properties are unavailable, its structural analogs provide insights. Benzyl bromoacetate, for instance, exhibits a boiling point of 166–170 °C at 22 mmHg and a flash point >230 °F . The hydroxyl group in 2-hydroxybutyl bromoacetate likely increases its boiling point compared to non-hydroxylated analogs due to hydrogen bonding.

Solubility and Partitioning

The compound’s solubility profile is influenced by its polar hydroxyl group and non-polar alkyl chain. It is expected to exhibit limited water solubility but miscibility with organic solvents like ethanol, chloroform, and acetone. The octanol-water partition coefficient (LogP), estimated at ~1.5–2.0, suggests moderate hydrophobicity, aligning with trends observed in similar esters .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromoacetate moiety is highly susceptible to nucleophilic attack, particularly by thiols, amines, and alcohols. For example, in buffered aqueous solutions, bromoacetates undergo proton-coupled electron transfer (PCET) reactions, leading to debromination and radical propagation . This reactivity is critical in biochemical applications, where 2-hydroxybutyl bromoacetate may act as an alkylating agent for protein modification.

Radical Reactions

Studies on α-hydroxyethyl radical reactions with bromoacetate demonstrate that buffer anions (e.g., HCO<sub>3</sub><sup>−</sup>, HPO<sub>4</sub><sup>2−</sup>) accelerate initial PCET steps by up to 10-fold . Applied to 2-hydroxybutyl bromoacetate, this suggests that:

-

The hydroxyl group facilitates hydrogen bonding with buffer anions.

-

Radical chain reactions propagate via carboxymethyl radical intermediates, enhancing debromination yields.

Applications in Research and Industry

Medicinal Chemistry

As a bifunctional molecule, 2-hydroxybutyl bromoacetate serves as a crosslinker in drug conjugate synthesis. Its bromine atom enables covalent bonding with nucleophilic residues (e.g., cysteine thiols), while the hydroxyl group provides a site for further functionalization.

Polymer Science

In polymer networks, bromoacetate esters participate in thiol-ene click reactions, forming stable thioether linkages. The hydroxyl group enhances compatibility with hydrophilic monomers, enabling tunable material properties.

Analytical Chemistry

The compound’s electrophilic bromine atom makes it a derivatization agent for gas chromatography–mass spectrometry (GC-MS) analysis of thiol-containing biomolecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume